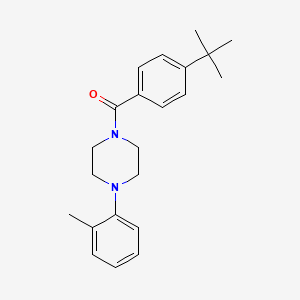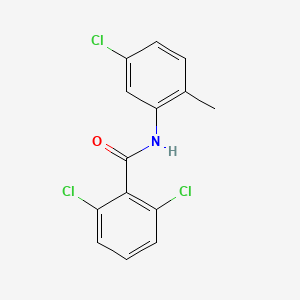
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine, also known as TBBMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has also been found to have antioxidant properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine in lab experiments is its high potency and specificity towards COX-2 inhibition. However, 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine is also known to have low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine-based drugs for the treatment of various inflammatory and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine and its potential interactions with other signaling pathways. Finally, new methods for synthesizing and purifying 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine may be developed to overcome some of the current limitations in its use in lab experiments.
Métodos De Síntesis
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of tert-butylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17-7-5-6-8-20(17)23-13-15-24(16-14-23)21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIAQCCEKSRZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)



![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)

